![molecular formula C12H17NO B2904712 2-[(2-Methoxyphenyl)methyl]pyrrolidine CAS No. 383127-50-2](/img/structure/B2904712.png)
2-[(2-Methoxyphenyl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyphenyl)methyl]pyrrolidine is an organic compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenyl)methyl]pyrrolidine typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Methoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 2-[(2-Hydroxyphenyl)methyl]pyrrolidine or 2-[(2-Formylphenyl)methyl]pyrrolidine.
Reduction: Formation of 2-[(2-Methoxycyclohexyl)methyl]pyrrolidine.
Substitution: Formation of 2-[(2-Alkoxyphenyl)methyl]pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Methoxyphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]pyrrolidine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The methoxyphenyl group may enhance its binding affinity to certain biological targets, while the pyrrolidine ring can contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
- 2-[(2-Hydroxyphenyl)methyl]pyrrolidine
- 2-[(2-Formylphenyl)methyl]pyrrolidine
- 2-[(2-Alkoxyphenyl)methyl]pyrrolidine derivatives
Comparison: 2-[(2-Methoxyphenyl)methyl]pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity Compared to its hydroxyl or formyl analogs, the methoxy derivative may exhibit different pharmacokinetic properties and metabolic stability
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGBCRSPJXTNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2904629.png)
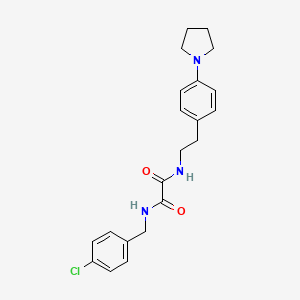
![ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2904633.png)
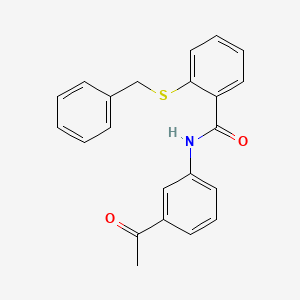
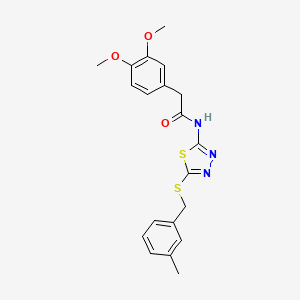
![N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide](/img/structure/B2904638.png)
![2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2904640.png)
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)
![1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2904647.png)
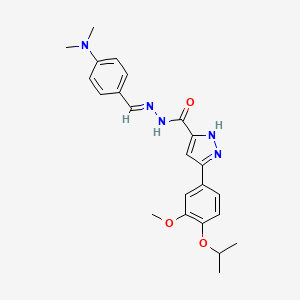
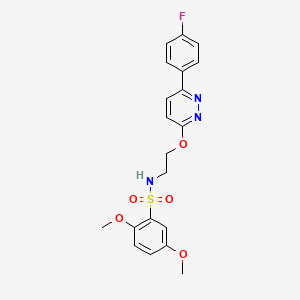

![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)
![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)
